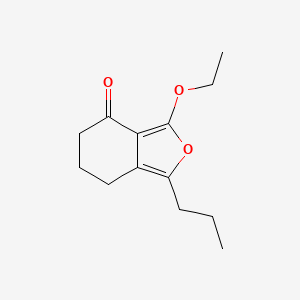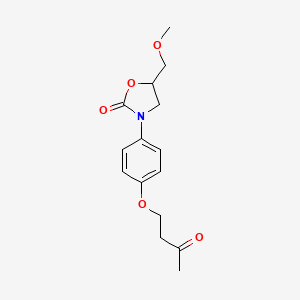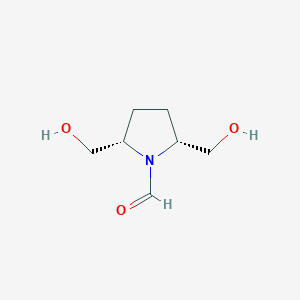
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two hydroxymethyl groups and an aldehyde group attached to a pyrrolidine ring, makes it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Functional Group Introduction: Hydroxymethyl groups are introduced through reactions involving formaldehyde and appropriate catalysts.
Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it valuable for studies involving stereochemistry and enantioselectivity.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c9-3-6-1-2-7(4-10)8(6)5-11/h5-7,9-10H,1-4H2/t6-,7+ |
Clave InChI |
ZXZXYVOTWCBUHG-KNVOCYPGSA-N |
SMILES isomérico |
C1C[C@H](N([C@H]1CO)C=O)CO |
SMILES canónico |
C1CC(N(C1CO)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


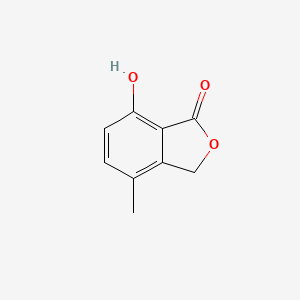
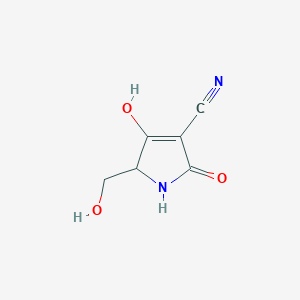

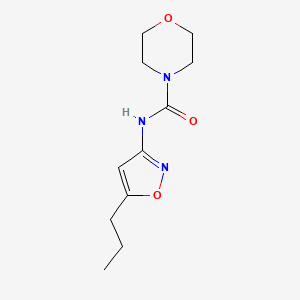
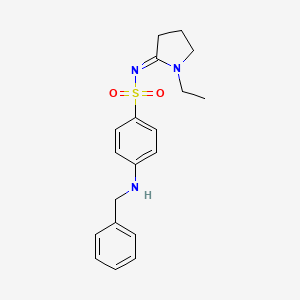
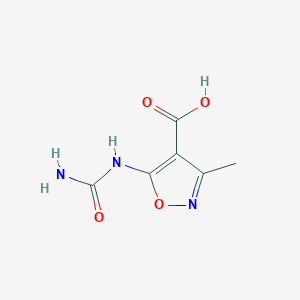
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
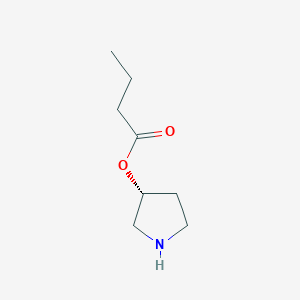
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
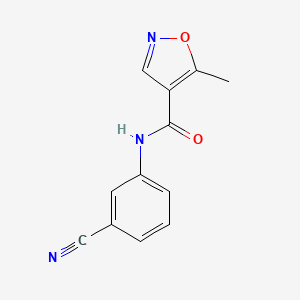

![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
